Product packaging for Lidocaine-d10 Hydrochloride(Cat. No.:)

Lidocaine-d10 Hydrochloride

Cat. No.: B12422838
M. Wt: 280.86 g/mol
InChI Key: IYBQHJMYDGVZRY-OCNRKMBFSA-N
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Description

Overview of Deuteration in Pharmaceutical Science

Deuteration is the process of substituting hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. juniperpublishers.com This seemingly subtle modification can significantly impact a drug's metabolic profile. nih.govuniupo.it The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. scirp.orggabarx.com This "kinetic isotope effect" can slow down the rate of drug metabolism, potentially leading to improved pharmacokinetic properties. symeres.comscirp.org

The kinetic isotope effect introduced by deuterium substitution serves as a powerful tool for investigating the mechanisms of drug metabolism. symeres.com By strategically placing deuterium at sites susceptible to metabolic modification, researchers can probe the involvement of specific enzymes, such as cytochrome P450, in the drug's breakdown. nih.gov If deuteration at a particular position slows down the metabolic rate, it provides strong evidence that bond cleavage at that site is a rate-determining step in the metabolic pathway. scirp.org This approach helps in understanding the intricate details of enzymatic reactions and the active site properties of metabolizing enzymes. nih.gov

Deuterated compounds are widely used as internal standards in analytical techniques like mass spectrometry. juniperpublishers.com Because they are chemically identical to the non-deuterated (protium) form of the drug, they co-elute during chromatography and exhibit similar ionization patterns in the mass spectrometer. nih.gov However, their higher mass allows them to be distinguished from the unlabeled drug. This enables accurate quantification of the drug in biological samples by correcting for variations in sample preparation and instrument response. nih.gov This application is crucial for pharmacokinetic studies, where precise measurement of drug concentrations over time is essential. rroij.com

Contextualizing Lidocaine-d10 Hydrochloride within Labeled Compounds

This compound is a deuterated form of the local anesthetic lidocaine (B1675312) hydrochloride. medchemexpress.com In this labeled compound, ten hydrogen atoms on the two ethyl groups of the lidocaine molecule have been replaced with deuterium atoms. clearsynth.comlgcstandards.com This extensive labeling makes it an ideal internal standard for the quantification of lidocaine in biological fluids using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.com Its use as an analytical standard is critical for pharmacological studies and drug development involving lidocaine. biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H23ClN2O B12422838 Lidocaine-d10 Hydrochloride

Properties

Molecular Formula

C14H23ClN2O

Molecular Weight

280.86 g/mol

IUPAC Name

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-N-(2,6-dimethylphenyl)acetamide;hydrochloride

InChI

InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H/i1D3,2D3,5D2,6D2;

InChI Key

IYBQHJMYDGVZRY-OCNRKMBFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CC(=O)NC1=C(C=CC=C1C)C)C([2H])([2H])C([2H])([2H])[2H].Cl

Canonical SMILES

CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl

Origin of Product

United States

Synthesis and Derivatization of Deuterated Lidocaine Analogues

Synthetic Pathways for Lidocaine-d10 Hydrochloride

The synthesis of this compound is primarily achieved through a stepwise approach that mirrors the established synthesis of the non-labeled parent compound, but with the introduction of a deuterated precursor. This method ensures the precise and high-level incorporation of deuterium (B1214612) at the desired positions.

Deuteration Strategies and Methods for Site-Specific Labeling

The specific labeling of the ten hydrogen atoms on the two ethyl groups of the diethylamino moiety in lidocaine (B1675312) is accomplished through the use of a deuterated starting material.

The most direct and widely employed method for the synthesis of Lidocaine-d10 is a two-step process that begins with the acylation of 2,6-dimethylaniline (B139824). This intermediate is then reacted with a deuterated form of diethylamine.

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

In this initial step, 2,6-dimethylaniline is reacted with chloroacetyl chloride. This reaction is typically carried out in a suitable solvent such as glacial acetic acid or an aprotic solvent like toluene (B28343) or acetonitrile (B52724). The use of a weak base, such as sodium acetate (B1210297), may be employed to neutralize the hydrochloric acid byproduct.

Step 2: Synthesis of 2-(diethyl-d10-amino)-N-(2,6-dimethylphenyl)acetamide (Lidocaine-d10)

The intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is then subjected to a nucleophilic substitution reaction with diethylamine-d10. This N-alkylation step forms the core of the deuteration strategy. The reaction is typically performed in a solvent such as toluene or acetonitrile. An excess of diethylamine-d10 can be used to act as both the nucleophile and the base to neutralize the formed hydrochloride salt. Alternatively, an inorganic base like potassium carbonate can be added. The resulting Lidocaine-d10 free base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol, leading to the precipitation of this compound.

Reactant/Reagent Purpose Typical Conditions
2,6-dimethylanilineStarting material-
Chloroacetyl chlorideAcylating agentReaction with 2,6-dimethylaniline
Diethylamine-d10Deuterated precursorNucleophilic substitution
Toluene/AcetonitrileSolventFor both reaction steps
Sodium Acetate / Potassium CarbonateBaseTo neutralize HCl byproduct
Hydrochloric AcidSalt formationTo produce the hydrochloride salt

Catalytic Hydrogen Isotope Exchange (HIE) represents a class of methods for introducing deuterium into a molecule through the exchange of hydrogen atoms with a deuterium source, often catalyzed by a transition metal. While HIE is a powerful tool for deuteration, its application for the specific synthesis of Lidocaine-d10 presents significant challenges.

HIE reactions can be broadly categorized into homogeneous and heterogeneous catalysis. Homogeneous catalysts, such as certain iridium or ruthenium complexes, can facilitate the exchange of specific protons, often directed by a coordinating functional group within the molecule. Heterogeneous catalysts, like palladium on carbon (Pd/C) or platinum oxide (PtO2), are also used, typically with deuterium gas (D2) or heavy water (D2O) as the deuterium source.

However, achieving the exhaustive deuteration of the ten protons on the two N-ethyl groups of lidocaine via HIE would be difficult to control and likely non-selective. The C-H bonds on the ethyl groups are generally unactivated and less susceptible to exchange compared to other positions in the molecule, such as the aromatic ring. Furthermore, the conditions required for such extensive HIE could potentially lead to side reactions or degradation of the lidocaine molecule. Therefore, while HIE is a valuable technique in deuteration chemistry, a stepwise synthesis using a deuterated precursor is the more practical and efficient method for producing Lidocaine-d10 with high isotopic purity.

Precursor Selection and Deuterium Source Optimization

The key to the successful synthesis of Lidocaine-d10 lies in the selection of the appropriate deuterated precursor. For achieving the d10 isotopic labeling pattern, diethylamine-d10 ((C2D5)2NH) is the essential starting material. This compound is commercially available with high isotopic purity, making it the optimal deuterium source for this synthesis.

The use of diethylamine-d10 in the second step of the synthesis ensures that all ten deuterium atoms are incorporated specifically and exclusively onto the ethyl groups of the final Lidocaine-d10 molecule. This site-specific labeling is crucial for its application as an internal standard in mass spectrometry, where a well-defined mass shift is required.

Optimization of Reaction Conditions for Isotopic Enrichment

To ensure the highest possible isotopic enrichment of the final this compound product, optimization of the N-alkylation reaction is critical. The primary goal is to drive the reaction to completion to maximize the incorporation of the diethylamine-d10 moiety and to minimize any potential for H/D exchange or side reactions that could lower the isotopic purity.

Key parameters for optimization include:

Reaction Temperature and Time: The reaction is typically carried out at an elevated temperature, often under reflux conditions, to ensure a reasonable reaction rate. The reaction time should be sufficient to allow for complete conversion of the chloro-amide intermediate.

Solvent: Aprotic solvents such as acetonitrile or toluene are generally preferred for SN2 reactions. The choice of solvent can influence the reaction rate and solubility of the reactants.

Base: Using an excess of diethylamine-d10 serves the dual purpose of being the nucleophile and the base. Alternatively, the use of a non-protic inorganic base like potassium carbonate can be employed to neutralize the generated acid, which can improve the reaction efficiency.

Purity of Reactants: The purity of the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate and the diethylamine-d10 is crucial. Any protic impurities could potentially lead to unwanted side reactions or a decrease in isotopic enrichment.

By carefully controlling these parameters, a high yield of Lidocaine-d10 with an isotopic purity of over 98% can be achieved.

Chemical Derivatization of Lidocaine-d10 for Specific Research Applications

The primary and almost exclusive research application of Lidocaine-d10 is as an internal standard for the quantitative analysis of lidocaine in biological matrices by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to those of non-deuterated lidocaine, allowing it to co-elute during chromatographic separation and exhibit similar ionization efficiency in the mass spectrometer. The significant mass difference of 10 daltons allows for its clear distinction from the unlabeled analyte.

While the derivatization of Lidocaine-d10 itself for other research applications is not widely reported, the synthesis of deuterated metabolites of lidocaine, such as N-Oxide Lidocaine-d10 , has been noted. This deuterated metabolite serves as an internal standard for the quantification of the corresponding non-deuterated N-oxide metabolite in metabolic studies. This application underscores the importance of deuterated analogues in drug metabolism and pharmacokinetic (DMPK) research.

There is limited evidence in the scientific literature of Lidocaine-d10 being used as a starting material for the synthesis of other novel derivatives for different research purposes. Its utility is predominantly centered on its role as a stable isotope-labeled internal standard.

Advanced Analytical Methodologies Utilizing Lidocaine D10 Hydrochloride

Application as an Internal Standard in Quantitative Analysis

The utility of Lidocaine-d10 Hydrochloride as an internal standard is fundamental to achieving reliable quantification of lidocaine (B1675312) in complex biological samples. caymanchem.com When added to a sample at a known concentration at the beginning of the analytical process, it experiences the same procedural variations as the target analyte, including extraction inefficiencies, matrix effects, and instrument variability. By measuring the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise results.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that leverages the addition of a known amount of an isotopically enriched standard—in this case, this compound—to a sample. This "isotope spike" behaves almost identically to the native analyte throughout sample preparation and analysis.

The core principle of IDMS is the measurement of the altered isotopic ratio in the mixture of the sample analyte and the added isotopic standard. Because the amount of the added standard is precisely known, the initial concentration of the native analyte in the sample can be calculated with high accuracy. A key advantage of this method is that the final measurement relies on the ratio of signal intensities rather than absolute signal intensities. This reliance on ratios effectively cancels out errors that may occur from sample loss during preparation steps or fluctuations in the mass spectrometer's signal. The near-identical chemical behavior of the deuterated standard and the native analyte ensures they are affected similarly by matrix interferences, a common challenge in complex biological samples, thereby correcting for potential signal suppression or enhancement.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the reference technique for the bioanalysis of compounds like lidocaine due to its superior sensitivity and selectivity. The development of robust LC-MS/MS methods using this compound as an internal standard involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

The primary goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering endogenous components like proteins and phospholipids, which can cause significant matrix effects. chromatographyonline.com Several techniques are commonly employed:

Protein Precipitation (PPT): This is a simple and rapid technique where a solvent, typically acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample to denature and precipitate proteins. farmaciajournal.comresearchgate.net After centrifugation, the supernatant containing the analyte and internal standard is collected for analysis. This method is straightforward but may be less clean than others. For instance, one method involves mixing 0.02 mL of plasma with 0.360 mL of methanol for protein precipitation. farmaciajournal.com

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. An organic solvent is used to extract the analytes from the aqueous biological sample. The pH of the sample can be adjusted to ensure the analytes are in an uncharged state to facilitate their transfer into the organic phase. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. nih.gov The sample is loaded onto a cartridge containing a solid sorbent. Interfering substances are washed away, and the analytes of interest are then eluted with a different solvent. oup.com For example, a method for serum analysis involves deproteinization with acetonitrile followed by purification using a strong cation exchange SPE cartridge. oup.com Another SPE protocol uses Waters Oasis® HLB cartridges, which are conditioned with methanol and water before the sample is loaded. nih.gov

Chromatographic separation is essential for resolving the analyte and internal standard from other components in the sample extract before they enter the mass spectrometer. This separation is achieved using a high-performance liquid chromatography (HPLC) system. Key parameters include the analytical column, mobile phase composition, and flow rate.

Commonly used columns are reversed-phase columns, such as a BetaBasic-18 or a Phenomenex Kinetex EVO C18. nih.govoup.com The separation is typically performed using a gradient elution, where the composition of the mobile phase is changed over time to effectively separate the compounds. The mobile phase often consists of a mixture of an aqueous component (like water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic solvent (typically acetonitrile). nih.govoup.com

Table 1: Examples of Chromatographic Separation Parameters

ParameterMethod 1 oup.comMethod 2 farmaciajournal.comMethod 3 nih.gov
Analytical Column BetaBasic-18 (150 x 2.1 mm, 5 µm)Kinetex® (100 x 3.0 mm, 1.7 µm)Phenomenex Kinetex EVO (100 x 4.6 mm, 2.6 µm)
Mobile Phase A Water with 0.1% formic acid0.1% formic acid in acetonitrile/water (10:90, v/v)5 mM Ammonium Acetate Buffer
Mobile Phase B Acetonitrile with 0.1% formic acid0.1% formic acid in acetonitrile/water (90:10, v/v)Acetonitrile
Flow Rate 0.3 mL/min0.25 mL/min0.6 mL/min
Column Temperature 30°C28°C40°C

Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification. The most common mode of operation is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the compound of interest.

For lidocaine analysis, detection is performed in positive ionization mode. The specific mass-to-charge ratio (m/z) transitions monitored are crucial for the method's selectivity.

Table 2: Ion Transitions for Lidocaine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
Lidocaine235.0586.1918 farmaciajournal.com
Lidocaine-d10245.0596.1918 farmaciajournal.com
Lidocaine235.1086.1510 nih.gov
Lidocaine235.286.6Not Specified nih.gov

To ensure that an analytical method is reliable and suitable for its intended purpose, it must undergo a thorough validation process. Key parameters are assessed according to guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically demonstrated by a calibration curve with a correlation coefficient (r²) greater than 0.99. researchgate.net

Precision: The closeness of agreement between a series of measurements. It is usually expressed as the coefficient of variation (CV%) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels. Acceptance criteria are often within ±15%. farmaciajournal.com

Accuracy: The closeness of the mean test results to the true value. It is expressed as the percent bias or relative error. Acceptance criteria are often within ±15%. farmaciajournal.com

Recovery: The efficiency of the extraction procedure, determined by comparing the analyte response in an extracted sample to that of a non-extracted standard.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For lidocaine in plasma, LOQs as low as 0.10 ng/mL have been reported. nih.gov

Table 3: Summary of Validation Parameters from Published LC-MS/MS Methods

ParameterStudy 1 nih.govStudy 2 oup.comStudy 3 researchgate.netStudy 4 nih.gov
Matrix Human PlasmaBovine SerumHuman PlasmaHuman Plasma
Linearity Range 0.10–201.80 ng/mL0.4–1,000 ng/mL0.5–250 ng/mL0.2-18.0 mg/L
Correlation Coefficient (r²) >0.99>0.99>0.99Not Specified
Precision (CV%) ≤10% (inter-day)3.1–9.3% (between-batch)≤8% (between-assay)<6.9% (within- and between-run)
Accuracy (% Inaccuracy/Bias) ±6% (inter-day)Not Specified≤5% (between-assay)Not Specified
Recovery (%) Not SpecifiedNot Specified>84%99.4-103.6%
LOQ 0.10 ng/mL1.0 ng/mL0.5 ng/mL0.2 mg/L

Integration into Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

This compound is frequently employed as an internal standard in GC-MS methods for the precise quantification of lidocaine and its metabolites in various biological matrices. caymanchem.comnih.gov The near-identical chemical and physical properties of the deuterated standard to its non-labeled counterpart ensure that it behaves similarly during sample preparation, extraction, and chromatographic separation. This co-elution is crucial for correcting any variations that may occur during the analytical process, thereby enhancing the accuracy and reliability of the results.

In a typical GC-MS protocol, a known amount of this compound is added to the sample at the initial stage of analysis. Following extraction and derivatization (if necessary), the sample is injected into the gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column before entering the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

The key advantage of using Lidocaine-d10 lies in the mass difference between it and the native lidocaine. The mass spectrometer can distinguish between the two compounds, allowing for the generation of separate chromatograms. The ratio of the peak area of lidocaine to the peak area of Lidocaine-d10 is then used to calculate the concentration of lidocaine in the original sample. This stable isotope dilution method is considered the gold standard for quantitative analysis due to its high precision and accuracy.

A study established a GC-MS method for the qualitative and quantitative analysis of lidocaine in blood and cerebrospinal fluid. nih.gov The method demonstrated a linear range of 1.0-60.0 µg/mL with a minimum detected concentration of 0.02 µg/mL. nih.gov Another GC-MS method for the simultaneous determination of lidocaine and bupivacaine (B1668057) in human saliva utilized ropivacaine (B1680718) as an internal standard and reported a limit of detection (LOD) and limit of quantification (LOQ) for lidocaine of 3 ng/mL and 10 ng/mL, respectively. nauss.edu.sa

The following table summarizes typical parameters for a GC-MS method utilizing a deuterated internal standard for lidocaine analysis:

ParameterValue
Column Capillary column (e.g., HP-5MS)
Injector Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)
MSD Transfer Line Temp 280 °C
Ions Monitored (SIM) m/z for Lidocaine: 86, 58, 72; m/z for Lidocaine-d10: 96, 64, 78

Role in Method Development and Validation for Related Analytes

The development and validation of analytical methods are crucial for ensuring the quality and consistency of pharmaceutical products. This compound plays a pivotal role in this process, particularly for methods intended to quantify lidocaine and its related substances. According to ICH guidelines, method validation requires the assessment of various parameters, including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijrrjournal.comsemanticscholar.org

The use of a stable isotope-labeled internal standard like this compound is highly beneficial during method validation as it helps to mitigate matrix effects and procedural errors. This leads to more robust and reliable methods. For instance, in the development of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for estimating lidocaine, validation as per ICH Q2 (R1) guidelines is essential. ijrrjournal.comsemanticscholar.org While this specific study did not use Lidocaine-d10, the principles of validation remain the same, and the inclusion of a deuterated standard would significantly strengthen the method's reliability.

Several studies have developed and validated HPLC and GC methods for lidocaine determination. brieflands.comnih.govresearchgate.net A validated RP-HPLC method for lidocaine showed linearity in the concentration range of 20-100 µg/mL with a correlation coefficient (r²) of 0.999. ijrrjournal.comsemanticscholar.org The LOD and LOQ were found to be 1.54 µg/mL and 4.68 µg/mL, respectively. ijrrjournal.comsemanticscholar.org Another HPLC assay for lidocaine in human serum demonstrated excellent linearity (r² > 0.999) over a concentration range of 50–5000 ng/mL. nih.gov

The following table presents typical validation parameters for an analytical method for lidocaine, where the use of this compound as an internal standard would contribute to achieving such high-quality data:

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.995> 0.999 ijrrjournal.comnih.gov
Accuracy (% Recovery) 80-120%95-105% ijrrjournal.com
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)< 2% ijrrjournal.com
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 31.54 µg/mL ijrrjournal.com
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 104.68 µg/mL ijrrjournal.com

Utility in Impurity Profiling and Reference Standard Characterization

Impurity profiling is a critical aspect of pharmaceutical development and quality control, as impurities can affect the safety and efficacy of a drug product. This compound is a valuable tool in the identification and quantification of impurities in lidocaine active pharmaceutical ingredients (APIs) and finished products. venkatasailifesciences.comsynzeal.com By serving as a stable, isotopically labeled internal standard, it allows for the accurate determination of the levels of known and unknown impurities.

Reference standards, including those for impurities, are essential for the accurate calibration of analytical instruments and for the validation of analytical methods. hpc-standards.comsigmaaldrich.com The characterization of these reference standards is a meticulous process that ensures their identity, purity, and potency. This compound can be used in comparative analyses to confirm the identity and purity of new batches of lidocaine reference standards and their related impurity standards. venkatasailifesciences.comsynzeal.com

Pharmaceutical companies and regulatory bodies provide a range of lidocaine-related impurities as reference standards. venkatasailifesciences.compharmaffiliates.comacanthusresearch.com These are used to develop and validate analytical methods capable of detecting and quantifying these impurities in drug substances and products. The use of this compound in these methods ensures that the quantification of these impurities is accurate and reliable. Isotope-labeled impurities are also crucial in pharmacokinetic studies, stability testing, and toxicological evaluations.

The table below lists some of the known impurities of lidocaine that are available as reference standards:

Impurity NameCAS NumberMolecular Formula
Lidocaine EP Impurity A (2,6-Dimethylaniline)87-62-7C₈H₁₁N
Lidocaine EP Impurity C2198-53-0C₁₀H₁₃NO
Lidocaine EP Impurity D (Hydrochloride)7729-94-4C₁₂H₁₉ClN₂O
Lidocaine EP Impurity G (Hydrochloride)35891-87-3C₁₃H₂₁ClN₂O
Lidocaine EP Impurity I (Hydrochloride)17289-54-2C₁₄H₂₃ClN₂O
Lidocaine EP Impurity K (Hydrochloride Salt)50295-20-0C₁₃H₂₁ClN₂O

In Vitro and Preclinical Metabolic Pathway Elucidation

Application of Lidocaine-d10 Hydrochloride in Enzymatic Studies

The biotransformation of lidocaine (B1675312) is a multifaceted process involving several key enzyme systems. This compound is instrumental in studies designed to isolate and characterize the activity of these specific enzymes, allowing researchers to quantify the formation of various metabolites with high precision.

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, is central to the metabolism of lidocaine. liposuction101.com In vitro studies using human liver microsomes have established that CYP3A4 and CYP1A2 are the principal enzymes responsible for the oxidative N-deethylation of lidocaine. clinpgx.org This is the major metabolic pathway, leading to the formation of monoethylglycinexylidide (B1676722) (MEGX). clinpgx.org

Further metabolism of the subsequent metabolite, 2,6-xylidine, can be mediated by CYP2E1, which catalyzes its hydroxylation to form 4-hydroxyxylidine. clinpgx.org In research settings, this compound is used as an internal standard to accurately quantify the rate of these CYP-mediated reactions. By comparing the mass spectrometric signal of the unlabeled metabolites with the known concentration of the deuterated standard, researchers can precisely measure enzyme activity and the impact of potential inhibitors or inducers. helsinki.fi

Table 1: Major CYP Enzymes in Lidocaine Metabolism

EnzymePrimary Metabolic ReactionKey Metabolite(s) Formed
CYP3A4 Oxidative N-deethylationMonoethylglycinexylidide (MEGX)
CYP1A2 Oxidative N-deethylation, 3-hydroxylationMonoethylglycinexylidide (MEGX), 3-hydroxylidocaine (B23898)
CYP2E1 Hydroxylation of 2,6-xylidine4-hydroxyxylidine

Role of Other Enzymes in Metabolic Transformations (e.g., Carboxylesterases (CES1))

Beyond the CYP450 system, Carboxylesterases (CES) play a significant role in lidocaine metabolism. nih.gov Specifically, the enzyme CES1 is involved in an alternative pathway that involves the hydrolysis of the amide bond in lidocaine to directly form the metabolite 2,6-xylidine. clinpgx.orgnih.gov This pathway is NADPH-independent, distinguishing it from CYP-mediated reactions. nih.govresearchgate.net Studies using purified liver carboxylesterases have confirmed that these enzymes can hydrolyze both lidocaine and its metabolite MEGX. nih.govresearchgate.net The use of this compound in such in vitro assays allows for the clear differentiation and quantification of metabolites produced by CES versus those produced by CYP enzymes. nih.govresearchgate.net

Understanding the kinetics of metabolic reactions is crucial for predicting a drug's behavior in vivo. The Michaelis-Menten parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), describe the efficiency of an enzyme. This compound is essential for the accurate determination of these parameters for lidocaine's metabolic pathways. For instance, studies with rat pulmonary microsomes determined the Km for lidocaine N-deethylation to be 0.27 mM. nih.gov In another study using rat liver microsomes, the in vitro Km value for the metabolism of lidocaine to MEGX was reported as 304.33 µM. nih.gov The precision afforded by using a deuterated internal standard in the analytical process is critical for obtaining reliable kinetic data.

Table 2: Example of In Vitro Kinetic Parameters for Lidocaine Metabolism in Rats

Enzyme SourceMetabolic ReactionKm (µM)
Rat Liver MicrosomesLidocaine → MEGX304.33 nih.gov
Rat Olfactory MicrosomesLidocaine → MEGX156.77 nih.gov
Rat Pulmonary MicrosomesLidocaine N-deethylation270 nih.gov

Tracing Metabolic Pathways using Deuterium (B1214612) Labeling

The deuterium atoms in this compound serve as a stable isotopic label, making it an excellent tracer for metabolic fate studies. When this compound is introduced into an in vitro system, its metabolites retain the deuterium label, allowing them to be easily distinguished from endogenous molecules by mass spectrometry.

The primary metabolic pathways of lidocaine lead to several key metabolites. clinpgx.org The use of this compound allows for the unambiguous identification of their deuterated analogs. The major biotransformation is sequential N-deethylation, first to monoethylglycinexylidide (MEGX) and then to glycinexylidide (B194664) (GX). clinpgx.orgnih.gov Other significant pathways include aromatic hydroxylation to 3-hydroxylidocaine and hydrolysis to 2,6-xylidine, which can be further hydroxylated to 4-hydroxyxylidine. clinpgx.orgnih.gov When Lidocaine-d10 is metabolized, the resulting metabolites can be readily identified by their characteristic mass shifts, confirming the metabolic pathways.

Table 3: Lidocaine Metabolites and Their Deuterated Analogs

Unlabeled MetaboliteAbbreviationDeuterated Analog (from Lidocaine-d10)
MonoethylglycinexylidideMEGXMEGX-d5
GlycinexylidideGXGX
3-hydroxylidocaine3-OH-LID3-hydroxylidocaine-d10
2,6-xylidine2,6-xylidine-d9
4-hydroxyxylidine4-hydroxy-2,6-xylidine-d9

Comparative In Vitro Metabolism Studies Across Species (e.g., rat, bovine models)

Metabolic pathways can vary significantly between species, which is a critical consideration in preclinical drug development. This compound facilitates comparative in vitro metabolism studies. For example, research using rat liver microsomes has shown that lidocaine is primarily metabolized via deethylation to MEGX and subsequently to GX. nih.govresearchgate.net In contrast, studies with bovine (cattle) liver S9 fractions and precision-cut liver slices have highlighted that 2,6-dimethylaniline (B139824) (2,6-xylidine) is a major end-product metabolite in this species. nih.govwur.nl The ability to accurately trace and quantify the formation of these deuterated metabolites allows for a direct and quantitative comparison of metabolic profiles across different animal models, providing valuable data for extrapolating findings to human metabolism. researchgate.netnih.gov

Metabolomics Studies with Deuterated Analogues

The elucidation of metabolic pathways and the understanding of a drug's impact on cellular metabolism are critical components of preclinical research. Stable isotope-labeled compounds, such as this compound, are indispensable tools in these investigations. The incorporation of deuterium (a stable isotope of hydrogen) into the lidocaine molecule allows researchers to differentiate the administered compound and its subsequent metabolites from endogenous molecules. musechem.com This is particularly valuable in mass spectrometry-based metabolomics, where this compound serves as an ideal internal standard for the precise quantification of unlabeled lidocaine and its metabolic products in complex biological samples. musechem.comnih.gov

The use of deuterated analogues facilitates the tracking of metabolic pathways, enhances the sensitivity of analytical methods, and helps to build a comprehensive picture of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the substitution of hydrogen with deuterium can sometimes lead to a "kinetic isotope effect," where the C-D bond is stronger than the C-H bond, potentially slowing down metabolic reactions at the site of deuteration. symeres.comnih.gov This phenomenon can be strategically employed to investigate the mechanisms and rates of specific metabolic transformations. symeres.com

Impact on Cellular Metabolic Profiles in Research Models

In preclinical research models, deuterated analogues like this compound are instrumental in quantifying the changes in cellular metabolic profiles induced by the parent compound, lidocaine. While the deuterated form is primarily an analytical tool, the unlabeled compound has been shown to exert significant effects on the metabolism of various cell types, particularly in cancer and neuronal cells. nih.govmdpi.com

One notable study investigated the metabolic impact of lidocaine on a triple-negative breast cancer cell line. nih.gov Using high-resolution magic angle spinning nuclear magnetic resonance (HR-MAS NMR) spectroscopy, researchers demonstrated that lidocaine exposure significantly altered the levels of key metabolites. The use of a deuterated internal standard in such studies is crucial for achieving the analytical precision required to detect these subtle to significant metabolic shifts. texilajournal.com The findings indicated a marked impairment in metabolic pathways essential for highly proliferative tumors. nih.gov Specifically, a decrease was observed in metabolites involved in phospholipid metabolism and cell membrane proliferation, such as total choline (B1196258), choline, and phosphocholine (B91661). nih.gov

Another metabolomics study focusing on neuronal cells (SH-SY5Y cell line) compared the metabolic impact of lidocaine and another local anesthetic, articaine. mdpi.com This research also highlighted significant alterations in cellular metabolism. The changes suggested a downregulation of glycolysis and glucose-dependent pathways, interference with choline metabolism, and a disturbance in the catabolism of branched-chain amino acids (BCAAs). mdpi.com Lidocaine, in particular, was noted to have a greater impact on the turnover of membrane phospholipids. mdpi.com

The table below summarizes the key metabolic changes observed in research models exposed to lidocaine, which are quantified using techniques that rely on deuterated standards like this compound for accuracy.

Metabolic PathwayAffected MetabolitesObserved Effect in Cancer Cells (MDA-MB-231)Observed Effect in Neuronal Cells (SH-SY5Y)
Phospholipid Metabolism Total Choline, Choline, PhosphocholineDecreaseInterference/Alteration
Energy Metabolism Glucose-dependent pathways, TCA CycleNot directly measured, but implied by other changesDownregulation
Amino Acid Metabolism Glutamine, Glutathione (B108866), Aspartate, AlanineDecreaseDisturbance of BCAA catabolism
Other Taurine, Myo-inositolDecreaseNot specified

This table is generated based on data from multiple sources. nih.govmdpi.com

Investigation of Metabolic Disturbances Induced by Analogues

The application of deuterated analogues is pivotal in investigating the specific metabolic disturbances caused by a parent drug. By providing a stable, traceable reference, this compound enables researchers to precisely map the metabolic fate of lidocaine and quantify the downstream disruptions in cellular biochemistry. nih.gov

Studies have revealed that lidocaine can induce significant metabolic perturbations by affecting core cellular processes. For instance, in cancer cell models, exposure to lidocaine leads to a decrease in metabolites crucial for cell proliferation and survival. nih.gov The observed reduction in choline-containing compounds points to an interference with cell membrane synthesis, a hallmark of rapidly dividing cells. nih.gov Similarly, the depletion of glutamine and glutathione suggests an impact on glutaminolysis and the cellular antioxidant defense system, both of which are vital for tumor growth and resistance to stress. nih.gov

In neuronal cells, the metabolic disturbances elicited by lidocaine suggest a multifaceted impact on cellular function. mdpi.com The downregulation of glycolysis and pathways dependent on glucose indicates a disruption in the primary energy production route for these cells. mdpi.com Furthermore, the observed interference with the tricarboxylic acid (TCA) cycle anaplerotic fueling and the activation of alternative energy-producing pathways suggest a compensatory response to metabolic stress. mdpi.com A notable disturbance was seen in lipid metabolism, where lidocaine exposure led to an increase in triglycerides, suggesting an altered handling and storage of lipids. mdpi.com

The ability to accurately quantify these disturbances is fundamentally linked to the use of stable isotope-labeled standards. nih.gov They allow for the confident identification and measurement of both the drug's metabolites and the endogenous metabolites that are altered in response to the drug's presence, thereby providing a clear picture of the induced metabolic perturbations.

The following table details specific metabolic disturbances identified in research models, which are investigated using methodologies reliant on deuterated analogues.

Type of Metabolic DisturbanceSpecific Observation in Research ModelsImplication
Inhibition of Membrane Synthesis Decreased levels of phosphocholine and total choline in breast cancer cells. nih.govImpaired ability of cancer cells to build new membranes required for proliferation.
Disruption of Energy Production Downregulation of glycolysis and glucose-dependent pathways in neuronal cells. mdpi.comReduced cellular energy (ATP) production, potentially leading to cellular stress.
Alteration of Amino Acid Pools Decreased levels of glutamine, asparagine, and aspartate in breast cancer cells. nih.govDisruption of pathways for protein synthesis and anaplerotic replenishment of the TCA cycle.
Induction of Lipid Dysregulation Accumulation of triglycerides in neuronal cells. mdpi.comAltered lipid droplet formation and handling, suggesting a significant shift in lipid metabolism.

This table is generated based on data from multiple sources. nih.govmdpi.com

Research Applications of Deuterium Isotope Effects

Kinetic Isotope Effects in Reaction Mechanism Studies

The study of the kinetic isotope effect (KIE) is a powerful technique used to elucidate the mechanisms of chemical reactions. wikipedia.org A KIE is observed when replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.orgprinceton.edu This change occurs because the heavier isotope forms a stronger chemical bond, requiring more energy to break. wikipedia.org Consequently, if the bond to the isotopically labeled atom is broken during the rate-determining step of a reaction, the reaction will proceed more slowly. epfl.ch

In the context of lidocaine (B1675312), a key metabolic pathway is oxidative N-deethylation, a reaction catalyzed by cytochrome P450 enzymes in the liver. nih.gov This reaction involves the cleavage of a carbon-hydrogen (C-H) bond on one of the N-ethyl groups. To probe the mechanism of this reaction, researchers have utilized specifically deuterated versions of lidocaine.

One pivotal study investigated the N-deethylation of lidocaine using two different deuterated analogues: one with deuterium (B1214612) on the alpha-methylene carbons (the carbons directly attached to the nitrogen) and another with deuterium on the beta-methyl carbons (the terminal carbons of the ethyl groups). nih.gov

Primary KIE: When deuterium was placed at the alpha-methylene position, the presumed site of initial oxygen attack by the enzyme, a KIE (kH/kD) of 1.49 was observed. nih.gov This "primary" kinetic isotope effect, where kH/kD is significantly greater than 1, provides strong evidence that the cleavage of this specific C-H bond is part of the rate-determining step in the N-deethylation reaction. epfl.chnih.gov

Secondary KIE: Deuterium substitution on the terminal methyl groups also resulted in a KIE of 1.52. nih.gov Since the C-H bonds on this carbon are not broken during the reaction, this is considered a "secondary" kinetic isotope effect. Such effects can arise from changes in hybridization or steric factors at the transition state. princeton.edu

These findings allow researchers to build a more detailed picture of the enzymatic transition state, confirming the importance of C-H bond cleavage at the alpha-carbon in the rate-limiting step of lidocaine's primary metabolic pathway. nih.gov

Deuterium Effect on In Vitro Metabolic Stability and Enzyme Binding

The same principles that allow the KIE to be used for mechanistic studies can be exploited to enhance a drug's metabolic stability. nih.gov The metabolic breakdown of many drugs by enzymes like the cytochrome P450 family is often the primary determinant of their duration of action. juniperpublishers.com By strategically replacing hydrogen with deuterium at known sites of metabolism ("metabolic hot spots"), the rate of this breakdown can be slowed. juniperpublishers.comhyphadiscovery.com This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of cleavage and, consequently, reduced metabolic clearance. juniperpublishers.com

For lidocaine, the major metabolic pathway is N-deethylation to its active metabolite, monoethylglycinexylidide (B1676722) (MEGX). zenodo.org Research using deuterated lidocaine analogues in rat liver microsomes provides direct quantitative evidence of this effect. The study demonstrated that deuteration at the sites of metabolism slows the reaction rate, which is a direct indicator of increased metabolic stability in vitro. nih.gov

The key kinetic parameters from this research are summarized in the table below. The isotope effect on the maximal reaction rate (Vmax) is shown by the kH/kD ratio, while the effect on enzyme binding affinity (Michaelis constant, Km) is shown by the KmD/KmH ratio.

Deuterated Lidocaine AnalogueIsotope Effect on Reaction Rate (kH/kD)Isotope Effect on Enzyme Binding (KmD/KmH)
Lidocaine-d4 (deuterium on α-methylene carbons)1.49 ± 0.111.23
Lidocaine-d6 (deuterium on β-methyl carbons)1.52 ± 0.100.92

Data derived from a study on the oxidative N-deethylation of lidocaine by rat liver microsomes. nih.gov

A kH/kD value greater than 1 indicates a slower rate of metabolism for the deuterated compound. nih.gov The data clearly show a significant slowing of N-deethylation for both deuterated analogues. Interestingly, deuteration at the alpha position also appeared to slightly decrease the enzyme's binding affinity (higher Km), whereas deuteration at the beta position had little effect on binding. nih.gov This research exemplifies how deuteration can be used to modulate metabolic pathways, a strategy employed in drug discovery to improve the pharmacokinetic profiles of new chemical entities. nih.gov

Theoretical and Computational Modeling of Deuterated Lidocaine Interactions

Theoretical and computational modeling are powerful tools for understanding how drugs interact with their biological targets at a molecular level. For lidocaine, a voltage-gated sodium channel blocker, detailed Markov models have been developed to simulate its interaction with the Na⁺ channel protein. researchgate.netplos.org These models describe the complex kinetics of how lidocaine binds to different states of the channel (e.g., open, closed, inactivated) to exert its therapeutic effect. researchgate.netnih.gov

While specific computational models for Lidocaine-d10 are not extensively documented in the literature, existing models for non-deuterated lidocaine provide a robust framework for theoretical studies. plos.orgnih.gov These models are parameterized using experimental data, including drug binding and unbinding rates (k_on and k_off). researchgate.net

Furthermore, quantum mechanical calculations could be employed to model the transition state of the C-H versus C-D bond cleavage by cytochrome P450 enzymes. Such models could help refine the understanding of the primary and secondary isotope effects observed experimentally and provide deeper insight into the enzymatic mechanism at a subatomic level.

Future Directions in Research with Lidocaine D10 Hydrochloride

Advancements in Synthesis Techniques for High-Purity Deuterated Analogues

The utility of deuterated compounds like Lidocaine-d10 hydrochloride is directly dependent on their isotopic purity. The presence of impurities, such as under- or over-deuterated species, can compromise the accuracy of analytical measurements and confound the interpretation of experimental results. acs.orgbvsalud.org Consequently, a significant area of future research lies in the development of more efficient, selective, and scalable synthesis methods for producing high-purity deuterated analogues.

Current methods for deuterium (B1214612) labeling include direct hydrogen-deuterium exchange, the use of deuterated reagents and solvents, metal-catalyzed hydrogenation with deuterium gas, and synthesis from deuterated precursors. simsonpharma.com For a complex molecule like lidocaine (B1675312), synthesis involves multiple steps, including the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by a reaction with diethylamine. guidechem.comcerritos.edu Introducing deuterium at the ten specific positions of the diethyl group requires specialized deuterated reagents and carefully controlled reaction conditions to achieve high levels of incorporation without isotopic scrambling.

Future advancements are expected to focus on novel catalytic systems that offer greater control over the site of deuteration. beilstein-journals.org This includes the development of chemo- and regioselective catalysts that can introduce deuterium into specific C-H bonds with high efficiency. Furthermore, techniques that allow for the late-stage deuteration of complex molecules are highly desirable as they would streamline the synthesis of deuterated drug analogues. The optimization of purification techniques to effectively separate the desired deuterated compound from its other isotopic forms is another crucial research avenue. umsl.edu

Table 1: Comparison of Deuterium Labeling Strategies

MethodDescriptionAdvantagesChallenges
Direct H/D ExchangeInvolves swapping hydrogen atoms with deuterium from a deuterated solvent (e.g., D2O) or gas, often under basic or acidic conditions or with catalyst mediation. simsonpharma.comresearchgate.netSimple procedure, low cost. researchgate.netLack of selectivity, potential for back-exchange, may require harsh conditions.
Use of Deuterated ReagentsIncorporates deuterium by using reagents that are already deuterated, such as deuterated solvents or alkylating agents (e.g., CD3I). simsonpharma.comAllows for specific placement of deuterium atoms.Availability and cost of deuterated reagents can be high. researchgate.net
Metal-Catalyzed HydrogenationUses deuterium gas (D2) and a metal catalyst to reduce double or triple bonds, introducing deuterium across them. simsonpharma.comHigh levels of deuterium incorporation can be achieved.Requires specialized equipment for handling deuterium gas, catalyst cost.
Synthesis from Deuterated PrecursorsBuilds the final molecule from starting materials that already contain deuterium at the desired positions. simsonpharma.comProvides precise control over the location of deuterium labels.Can involve lengthy and complex multi-step syntheses.

Emerging Analytical Platforms and Methodologies

The accurate characterization of deuterated compounds is paramount. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a robust and widely used method for quantifying lidocaine using Lidocaine-d10 as an internal standard, there is a growing need for analytical platforms that can provide a more detailed picture of isotopic purity and distribution. oup.com

Emerging analytical techniques are set to revolutionize the quality control and analysis of deuterated analogues. One of the most promising is Molecular Rotational Resonance (MRR) spectroscopy . acs.org MRR spectroscopy offers exceptionally high resolution and can unambiguously distinguish between different isotopologues and even isotopomers (compounds with the same number of deuterium atoms but at different positions). acs.orgbvsalud.org This technique can provide a complete and quantitative profile of the isotopic composition of a sample, identifying and quantifying even minor isotopic impurities that may be missed by other methods. acs.org

Other advanced analytical methodologies include high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy . HRMS can resolve minute mass differences between isotopologues, while qNMR, particularly using deuterium (²H) NMR, can provide information about the location and extent of deuteration. bvsalud.org The future will likely see a multi-platform approach, where these techniques are used in a complementary fashion to provide a comprehensive characterization of high-purity deuterated standards like this compound.

Table 2: Advanced Analytical Platforms for Deuterated Compounds

PlatformPrinciple of OperationKey Advantages for Deuterated Analogues
LC-MS/MSSeparates compounds by chromatography and detects them based on their mass-to-charge ratio. oup.comHigh sensitivity and selectivity for quantification; widely established for pharmacokinetic studies. oup.comclearsynth.com
Molecular Rotational Resonance (MRR)Measures the absorption of microwave radiation by molecules in the gas phase, which is unique to each molecule's 3D structure and isotopic composition. acs.orgUnambiguous identification and quantification of all isotopologues and isotopomers in a mixture; no need for chromatographic separation. acs.org
High-Resolution Mass Spectrometry (HRMS)Measures mass-to-charge ratios with very high accuracy, allowing for the differentiation of molecules with very similar masses. acs.orgCan distinguish between isotopologues with different numbers of deuterium atoms.
Quantitative NMR (qNMR)Uses the principle of nuclear magnetic resonance to quantify substances. ²H NMR is specific to deuterium. bvsalud.orgProvides information on the site of deuteration and can determine the degree of deuterium incorporation at specific positions.

Expanded Applications in Preclinical Drug Discovery and Development Support

The use of deuterated compounds in preclinical drug discovery is expanding beyond their role as simple internal standards. clearsynth.comclearsynth.com this compound and other deuterated analogues are becoming instrumental in early-stage research to understand and optimize the metabolic fate of new chemical entities.

One of the most significant future applications is in the field of pharmacokinetics (PK) and drug metabolism (DMPK) . nih.gov By strategically replacing hydrogen with deuterium at metabolically labile sites (so-called "soft spots"), researchers can slow down the rate of metabolic breakdown. This phenomenon, known as the kinetic isotope effect, can lead to improved pharmacokinetic profiles, such as increased drug exposure and a longer half-life. nih.gov This "deuterium switch" strategy is being increasingly explored to enhance the properties of existing drugs and to develop new, more effective therapies. nih.govnih.gov

Deuterated analogues are also invaluable for reaction phenotyping studies , which aim to identify the specific enzymes (e.g., cytochrome P450 isoforms) responsible for a drug's metabolism. By comparing the metabolism of the deuterated and non-deuterated versions of a drug, researchers can gain insights into the metabolic pathways and potential for drug-drug interactions. nih.gov Furthermore, deuterated compounds are used as tracers in studies of absorption, distribution, metabolism, and excretion (ADME) to follow the fate of a drug molecule in a biological system. clearsynth.com

Table 3: Preclinical Applications of Deuterated Analogues

Application AreaRole of Deuterated Analogue (e.g., Lidocaine-d10)Research Outcome
Quantitative BioanalysisServes as an ideal internal standard for LC-MS assays. clearsynth.comAccurate and precise measurement of the parent drug concentration in biological matrices (plasma, tissue, etc.). oup.comclearsynth.com
Pharmacokinetic (PK) ModificationUsed to probe the effects of deuteration on metabolic stability (the "deuterium switch"). nih.govPotential for improved drug half-life, reduced toxic metabolite formation, and enhanced therapeutic efficacy. nih.gov
Metabolite IdentificationActs as a tracer to help distinguish drug-related metabolites from endogenous molecules in complex biological samples. clearsynth.comElucidation of metabolic pathways and identification of key metabolites.
ADME StudiesUsed as a stable isotope tracer to track the absorption, distribution, metabolism, and excretion of a drug. Comprehensive understanding of the drug's disposition within a biological system.

Investigation of Isotopic Effects on Molecular Interactions and Dynamics

The substitution of hydrogen with deuterium, while electronically subtle, results in a significant mass change that can influence the physical and chemical properties of a molecule. rsc.org A key area of future research is the deeper investigation of these isotopic effects on molecular interactions and dynamics, which can have profound implications for a drug's biological activity.

The primary mechanism underlying many of these effects is the difference in the zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond has a lower zero-point energy, making it stronger and more difficult to break. rsc.org This is the basis of the deuterium kinetic isotope effect (KIE) , which is well-established in the context of drug metabolism.

However, research is increasingly focusing on more subtle isotopic effects. For instance, deuterium substitution can alter non-covalent interactions , which are critical for drug-receptor binding. nih.govresearchgate.net Deuteration can slightly change bond lengths and vibrational modes, which in turn can affect hydrogen bonding, van der Waals forces, and hydrophobic interactions. cchmc.orgnih.gov While these effects are generally small, they can collectively influence the binding affinity and selectivity of a drug for its biological target. Investigating these subtle changes with deuterated analogues like this compound can provide a unique and powerful probe into the nature of molecular interactions within biological systems. cchmc.org

Table 4: Summary of Deuterium Isotopic Effects

Property/InteractionEffect of Deuterium SubstitutionUnderlying Physical Basis
Covalent Bond StrengthC-D bond is stronger than a C-H bond. rsc.orgLower zero-point vibrational energy of the C-D bond due to the greater mass of deuterium. rsc.orgnih.gov
Metabolic Stability (KIE)Slower rate of enzymatic cleavage of C-D bonds compared to C-H bonds. nih.govHigher activation energy required to break the stronger C-D bond.
Hydrogen BondingDeuterium bonds (D-bonds) are generally considered slightly stronger than hydrogen bonds. nih.govDifferences in vibrational modes and zero-point energy affect the bond strength and geometry. nih.gov
Hydrophobic InteractionsProtiated compounds may bind more strongly to nonpolar surfaces than their deuterated counterparts in aqueous environments. cchmc.orgSubtle differences in the size, polarizability, and vibrational amplitudes of C-H versus C-D bonds. cchmc.org
Molecular Volume/SizeBonds involving deuterium are slightly shorter and have smaller vibrational amplitudes, leading to a slightly smaller average molecular volume. nih.govcchmc.orgThe larger mass of deuterium results in a more compact vibrational wavefunction. cchmc.org

Conclusion

Summary of Key Research Contributions of Lidocaine-d10 Hydrochloride

This compound, the deuterated analogue of Lidocaine (B1675312) Hydrochloride, has made significant contributions to analytical and biomedical research. Its primary role has been as a stable isotope-labeled internal standard for the precise quantification of lidocaine in various biological matrices. caymanchem.comoup.com The use of this compound in analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) has enhanced the accuracy and reliability of pharmacokinetic studies. caymanchem.comoup.com

The incorporation of deuterium (B1214612) atoms in the lidocaine molecule allows for its differentiation from the non-labeled drug by mass spectrometry, without significantly altering its chemical properties. glpbio.com This characteristic is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the integrity of the quantitative data. The application of this compound has been instrumental in studies investigating the absorption, distribution, metabolism, and excretion of lidocaine. medchemexpress.commedchemexpress.com

Key research applications of this compound are summarized in the table below:

Research ApplicationDescriptionKey Findings/Contributions
Internal Standard in Bioanalysis Used as an internal standard for the quantification of lidocaine and its metabolites in biological fluids like serum and plasma. oup.comEnables accurate and precise measurement of lidocaine concentrations, which is critical for pharmacokinetic and toxicokinetic studies. oup.commdpi.com
Pharmacokinetic Studies Employed to trace the metabolic fate of lidocaine in vivo. medchemexpress.commedchemexpress.comThe use of a deuterated standard helps in elucidating the metabolic pathways of lidocaine and understanding the impact of deuterium substitution on drug pharmacokinetics. glpbio.com
Therapeutic Drug Monitoring Facilitates the monitoring of therapeutic levels of lidocaine in clinical settings. medchemexpress.comAccurate quantification using this compound as an internal standard aids in optimizing dosing regimens and minimizing the risk of toxicity. mhmedical.com

Unaddressed Research Questions and Opportunities for Further Study

Despite its established role as an analytical tool, there remain several avenues for further research concerning this compound and its applications. A primary area of interest is the deeper investigation into the kinetic isotope effect. While deuteration is generally assumed to have a minimal impact on the compound's biological activity for its use as an internal standard, a more thorough examination of how the ten deuterium atoms affect the metabolic pathways of lidocaine could yield valuable insights into its pharmacology. glpbio.com

Furthermore, the ongoing debate surrounding the optimal dosing of intravenous lidocaine and the significant variability in its pharmacokinetic parameters presents an opportunity for more detailed studies. nih.gov Future research could utilize this compound to conduct more sophisticated pharmacokinetic and pharmacodynamic modeling in diverse patient populations, potentially leading to more personalized and effective pain management strategies. nih.gov

Opportunities for future research are outlined below:

Exploration of the Kinetic Isotope Effect: A comprehensive investigation into the influence of deuteration on the metabolism and potential pharmacological activity of this compound itself.

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Utilizing this compound to refine PK/PD models of lidocaine, which could help in addressing the variability in patient response and optimizing dosing. nih.gov

Development of Novel Analytical Methods: The application of this compound in the development and validation of new, more sensitive analytical techniques for detecting lidocaine and its metabolites in unconventional biological matrices.

Investigating Drug-Drug Interactions: Employing this compound in studies designed to elucidate the mechanisms of drug-drug interactions involving the metabolic pathways of lidocaine.

Application in Sustained-Release Formulation Development: Using this compound as a tracer to study the in vivo release kinetics of novel long-acting lidocaine formulations. researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying Lidocaine-d10 Hydrochloride in pharmaceutical formulations?

this compound, as a deuterated analog, requires specialized analytical techniques. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is suitable for routine quantification, using a mobile phase of acetonitrile and aqueous buffer (1:4 ratio) and comparison to USP reference standards . For enhanced specificity in biological matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) is preferred to distinguish deuterated from non-deuterated forms, particularly in pharmacokinetic studies . Method validation should include linearity (0.1–100 µg/mL), precision (RSD < 2%), and recovery rates (95–105%) .

Q. How should this compound be stored to maintain stability?

Store the compound in airtight, light-resistant containers at room temperature (20–25°C) with humidity below 40% to prevent hydrolysis or isotopic exchange . For long-term stability (>6 months), desiccants should be used. Prior to use, verify water content via Karl Fischer titration (USP standards require ≤0.1% residual moisture) .

Q. What are the key physicochemical differences between this compound and its non-deuterated form?

Deuterium substitution at ten positions reduces the molecular vibration frequency, altering infrared (IR) and nuclear magnetic resonance (NMR) spectra. The molecular weight increases by ~10 atomic mass units (288.81 vs. 270.8 g/mol), which must be accounted for in mass spectrometry-based assays . No significant differences in solubility or pKa are expected, but isotopic effects may slightly influence metabolic stability in vivo .

Advanced Research Questions

Q. How can deuterium labeling in this compound enhance pharmacokinetic studies?

The deuterium label allows precise tracking of metabolic pathways using LC-MS/MS. For example, in rodent models, administer 5 mg/kg intravenously and collect plasma samples at intervals (0.5–24 hrs). Extract using acetonitrile-protein precipitation, and quantify using a deuterium-specific mass transition (e.g., m/z 289→86 for Lidocaine-d10 vs. m/z 279→86 for non-deuterated). This method resolves isotopic interference and quantifies hepatic clearance rates .

Q. What in vitro models are suitable for studying this compound’s sodium channel inhibition?

Use voltage-clamp electrophysiology in HEK-293 cells expressing human Nav1.5 channels. Apply Lidocaine-d10 (1–100 µM) and measure half-maximal inhibitory concentration (IC50) for tonic block (resting state) and use-dependent block (1–10 Hz stimulation). Compare results to non-deuterated Lidocaine to assess isotopic effects on binding kinetics . For tissue-level effects, ex vivo models like guinea pig papillary muscles can evaluate action potential duration changes .

Q. How to resolve discrepancies in reported cytotoxic effects of this compound across cancer models?

Contradictory results (e.g., gastric vs. breast cancer cell lines) may arise from variations in experimental design. Standardize protocols:

  • Use identical cell lines (e.g., NCI-N87 for gastric cancer) and exposure times (24–72 hrs).
  • Measure cytotoxicity via MTT assays (0.1–10 mM concentration range) and validate with apoptosis markers (e.g., caspase-3 activation) .
  • Account for differences in sodium channel isoform expression (e.g., Nav1.7 in neuronal vs. Nav1.5 in cardiac cells) via qPCR .

Q. What methodologies are optimal for studying this compound’s modulation of miR-145 and NF-κB pathways?

Treat gastric cancer cells (e.g., AGS) with 2 mM Lidocaine-d10 for 48 hrs. Extract RNA for miRNA sequencing, focusing on miR-145 upregulation. Validate via RT-qPCR using TaqMan probes. For NF-κB pathway analysis, perform Western blotting for phosphorylated IκBα and nuclear translocation of p65. Co-treat with MEK/ERK inhibitors (e.g., PD98059) to confirm pathway crosstalk .

Q. How to validate that deuterium substitution does not alter pharmacological activity compared to non-deuterated Lidocaine?

Conduct parallel in vitro and in vivo assays:

  • In vitro : Compare IC50 values for sodium channel blockade in HEK-293 cells .
  • In vivo : Administer equimolar doses (0.5–5 mg/kg) in rat models of arrhythmia. Measure ECG parameters (QT interval, heart rate) and plasma concentrations. Statistical equivalence (90% CI within 80–125%) confirms comparable efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.